(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a chemical compound with significant implications in pharmaceutical research. Its systematic name reflects its complex structure, which includes a spirocyclic framework and a nitrogen-containing heterocycle. The compound is classified as an organic amine and is primarily utilized in medicinal chemistry.
This compound is cataloged under the CAS number 2055761-19-6 and has a molecular formula of with a molecular weight of approximately 243.18 g/mol . It is often referenced in the context of drug development, particularly in relation to inhibitors targeting specific cancer pathways, such as KRASG12C inhibitors .
The synthesis of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves multi-step organic reactions that may include:
The specific reaction pathways can vary based on starting materials and desired yields, but careful optimization is essential to achieve high purity and yield .
The molecular structure of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride exhibits a unique spiro configuration:
The compound's structural representation can be denoted using SMILES notation: C[C@@H]1OCC2(CCNCC2)[C@@H]1N.[H]Cl.[H]Cl
.
(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific therapeutic targets or enhancing its pharmacokinetic properties .
The mechanism of action for (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is primarily linked to its role in inhibiting certain protein interactions involved in oncogenic signaling pathways. It has been studied as part of combinations targeting KRAS mutations, where it functions by:
Research indicates that dosing regimens can vary significantly depending on the target pathway and desired therapeutic effect .
The physical properties of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride include:
Chemical properties include:
Additional properties such as melting point or boiling point are often not specified but can be critical for practical applications.
(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several applications in scientific research:
SHP2 (PTPN11), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that functions as a critical signaling node in the RTK/RAS/MAPK cascade. Unlike tumor-suppressing phosphatases, SHP2 promotes oncogenesis by facilitating GTPase activation and downstream ERK signaling. Upon growth factor stimulation, SHP2 bridges phosphotyrosine residues on activated RTKs (like EGFR or FGFR) to the RAS-GTP/Raf complex, enabling signal transduction that drives proliferation and survival [7]. Gain-of-function mutations in PTPN11 are implicated in numerous cancers—including juvenile myelomonocytic leukemia (15–35%), melanoma (10%), and breast cancer (5%)—where they sustain constitutive pathway activation independent of upstream stimuli [7].
The therapeutic significance of disrupting SHP2 lies in its position upstream of KRAS, a historically "undruggable" oncoprotein. Allosteric SHP2 inhibitors like (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine derivatives can block both wild-type and mutant SHP2 activity, thereby inhibiting oncogenic signaling in RAS-mutant and RTK-driven tumors. This approach synergizes with MEK inhibitors or RTK-targeted therapies to overcome compensatory pathway reactivation, a major limitation of monotherapies [7].
Traditional phosphatase inhibitors target the highly conserved catalytic PTP domain, suffering from poor selectivity due to structural homology across phosphatases. (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine derivatives overcome this limitation through a novel allosteric mechanism. These compounds bind a tunnel-shaped pocket formed by the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and PTP domains, enforcing a conformational shift that locks SHP2 in an auto-inhibited state [7].
The molecular basis for this inhibition involves three key steps:
This mechanism is exemplified by derivatives where the spirocyclic amine serves as a structural anchor for pyrimidinone pharmacophores, as in the clinical candidate RMC-4550 (6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one). These compounds exhibit >100-fold selectivity for SHP2 over related phosphatases and suppress MAPK signaling in KRAS G12C-mutant xenografts at nanomolar concentrations [7].
Spirocyclic scaffolds like the 2-oxa-8-azaspiro[4.5]decane core confer three-dimensional complexity unmatched by planar aromatic systems. The (3S,4S)-configured spirocyclic amine in this compound features:
Property | Spirocyclic Inhibitors | Non-Spirocyclic Inhibitors | |
---|---|---|---|
3D Complexity | High (Fsp³ >0.5) | Low (Fsp³ <0.3) | |
Conformational Rigidity | Restricted ring flexibility | High rotatable bond count | |
Stereochemical Control | Defined 3D orientation | Limited chiral discrimination | |
Binding Efficiency | >0.35 ΔG/HA | <0.25 ΔG/HA | [4] [7] |
The scaffold’s synthetic accessibility via stereoselective ring expansion or cyclization protocols further bolsters its utility. Recent advances in high-throughput spirocycle synthesis have enabled rapid exploration of structure-activity relationships (SAR), leading to optimized derivatives with picomolar SHP2 affinity and in vivo antitumor efficacy [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1